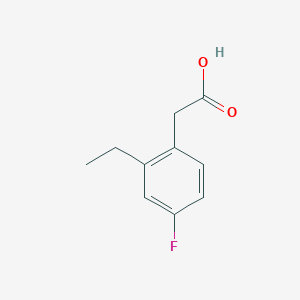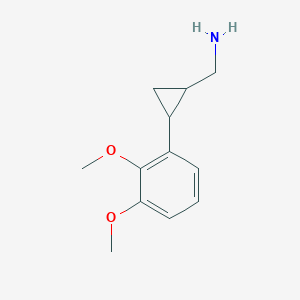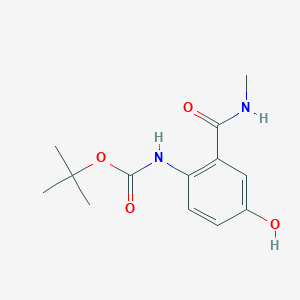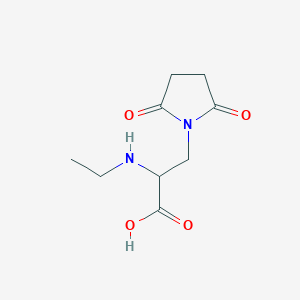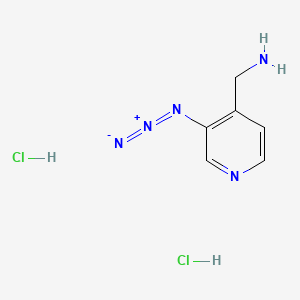![molecular formula C12H17Cl2N3OS B15315797 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazinedihydrochloride](/img/structure/B15315797.png)
1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine dihydrochloride is a heterocyclic compound that contains a furan ring, a thiazole ring, and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine dihydrochloride typically involves the following steps:
Formation of the thiazole ring: The thiazole ring can be synthesized by the reaction of furan-2-carbonyl chloride with pyridin-2-amine in the presence of a base such as potassium hydroxide.
Formation of the piperazine moiety: The piperazine moiety can be introduced by reacting the thiazole intermediate with piperazine in the presence of a suitable catalyst.
Formation of the dihydrochloride salt: The final compound is obtained by treating the piperazine derivative with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-{[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-{[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in biological assays to study its effects on various biological pathways and targets.
Pharmaceuticals: It is explored as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-{[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(furan-2-yl)-1,3-thiazole derivatives: These compounds share the furan and thiazole rings but lack the piperazine moiety.
Piperazine derivatives: These compounds contain the piperazine moiety but may have different substituents on the nitrogen atoms.
Uniqueness
1-{[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine dihydrochloride is unique due to the combination of the furan, thiazole, and piperazine moieties in a single molecule.
Propiedades
Fórmula molecular |
C12H17Cl2N3OS |
|---|---|
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-4-(piperazin-1-ylmethyl)-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C12H15N3OS.2ClH/c1-2-11(16-7-1)12-14-10(9-17-12)8-15-5-3-13-4-6-15;;/h1-2,7,9,13H,3-6,8H2;2*1H |
Clave InChI |
GLHHORFCGMYARE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=CSC(=N2)C3=CC=CO3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15315715.png)
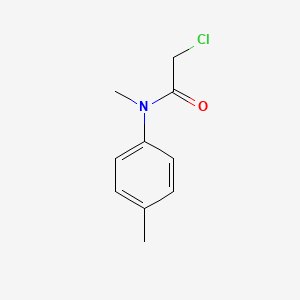
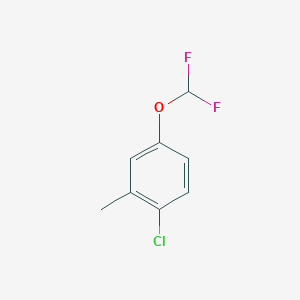
![5-Isopropylbicyclo[3.1.0]hexan-2-one](/img/structure/B15315731.png)
